FR 901379 is an impurity of Micafungin, a lipopeptide compound that acts as an antifungal agent with activity against Aspergillus and Candida species.
Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-
CAS No.:
Cat. No.: VC21536695
Molecular Formula: C51H82N8O21S
Molecular Weight: 1175.3 g/mol
* For research use only. Not for human or veterinary use.
![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]- -](/images/no_structure.jpg)
Molecular Formula | C51H82N8O21S |
---|---|
Molecular Weight | 1175.3 g/mol |
IUPAC Name | [5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate |
Standard InChI | InChI=1S/C51H82N8O21S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-37(66)53-30-22-34(64)47(72)57-49(74)41-42(67)26(2)24-59(41)51(76)39(33(63)23-36(52)65)55-48(73)40(44(69)43(68)28-18-19-32(62)35(20-28)80-81(77,78)79)56-46(71)31-21-29(61)25-58(31)50(75)38(27(3)60)54-45(30)70/h18-20,26-27,29-31,33-34,38-44,47,60-64,67-69,72H,4-17,21-25H2,1-3H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)(H,77,78,79)/t26-,27+,29+,30-,31-,33+,34+,38-,39-,40-,41-,42-,43-,44-,47+/m0/s1 |
Standard InChI Key | KAPLTEIQCKDUAT-UYCSHIFKSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O |
SMILES | CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O |
Boiling Point | N/A |
Melting Point | N/A |
Chemical Structure and Properties
Molecular Characterization
Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]- is a complex lipopeptide with a molecular formula of C51H82N8O21S and a molecular weight of 1175.3 g/mol . The compound is characterized by its cyclic hexapeptide core structure with multiple hydroxylation sites and a lipid side chain. This compound has been registered with several identifiers, including the CAS number 144371-88-0 and is also known by the synonym FR901379 .
The chemical structure consists of a cyclic hexapeptide scaffold with multiple stereospecific hydroxyl groups and a distinctive hexadecanoyl (C16) side chain. The compound contains several unique amino acid residues, including 4R,5R-dihydroxy-ornithine and a sulfooxy-substituted phenyl group. The specific stereochemistry of these hydroxylated amino acids contributes significantly to the compound's biological activity and structural stability .
Physical and Chemical Properties
Biosynthesis and Production
Production Organism
Pneumocandin A0 is primarily produced by the filamentous fungus Glarea lozoyensis through fermentation processes. This organism naturally biosynthesizes a family of related pneumocandin compounds, with Pneumocandin A0 being the most prevalent in wild-type fermentations . The compound is synthesized through a complex biosynthetic pathway involving both nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) .
The production of Pneumocandin A0 in wild-type G. lozoyensis occurs at significantly higher levels than other pneumocandins such as Pneumocandin B0, with typical A0:B0 ratios of approximately 7:1 in unmodified fermentations . Researchers at Merck determined that Pneumocandin A0 was the major product during fermentation, with structural similarities to echinocandin B, which was previously discovered by Eli Lilly scientists .
Biosynthetic Pathway and Genetic Regulation
The biosynthesis of Pneumocandin A0 involves a sophisticated genetic machinery comprising multiple enzyme systems. The pneumocandin biosynthetic gene cluster includes core components such as nonribosomal peptide synthetase (GLNRPS4) and polyketide synthase (GLPKS4) . Additionally, the cluster contains specialized oxidative enzymes, including two P450-type hemeprotein monooxygenases (GLP450-1 and GLP450-2) and four nonheme mononuclear iron oxygenases (GLOXY1, GLOXY2, GLOXY3, and GLOXY4) .
These oxidative enzymes are responsible for creating the uniquely hydroxylated amino acids present in the mature pneumocandin peptide structure. The specific pattern of hydroxylation is crucial for the compound's biological activity and structural integrity . Genetic manipulation of these biosynthetic genes has enabled researchers to generate various pneumocandin analogues with altered hydroxylation patterns, providing valuable insights into structure-activity relationships .
The acylation of the peptide core, which attaches the lipid side chain, involves an acyl AMP-ligase encoded by the GLligase gene. This enzyme is responsible for shuttling the appropriate fatty acid to the pneumocandin peptide core . The lipoinitiation mechanism in pneumocandin biosynthesis involves interactions among a highly reducing PKS, a putative type II thioesterase, and an acyl AMP-ligase .
Biological Activity and Mechanism of Action
Antifungal Properties
Pneumocandin A0 exhibits potent antifungal activity against a range of pathogenic fungi, including Candida species and Pneumocystis carinii . In biological evaluations, Pneumocandin A0 has demonstrated effectiveness against both Pneumocystis carinii pneumonia and systemic candidiasis, making it a valuable compound for antifungal research .
The antifungal activity of Pneumocandin A0 stems from its ability to inhibit the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall . By targeting this essential structural element, Pneumocandin A0 compromises the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death .
Studies have identified a positive correlation between 1,3-β-D-glucan synthesis inhibition and in vitro antifungal activity for pneumocandins, confirming the mechanism of action for these compounds . When evaluated against a panel of pathogenic Candida species, Pneumocandin A0 demonstrated significant inhibitory activity, establishing its potential as an antifungal agent .
Structure-Activity Relationships
Research on pneumocandins has revealed important structure-activity relationships that influence their antifungal efficacy. Various pneumocandin analogues have been studied to determine the impact of structural modifications on biological activity .
The hydroxylation pattern of the peptide core significantly affects the compound's antifungal properties. Genetic manipulation of the enzymes responsible for these hydroxylations has generated multiple pneumocandin variants with altered hydroxylation patterns, allowing for detailed comparison of their activities . Some of these engineered analogues have demonstrated enhanced potency against specific fungal pathogens compared to the naturally predominant Pneumocandin A0 .
The lipid side chain also plays a crucial role in the biological activity of pneumocandins. Pneumocandin A0 contains a 10,12-dimethylmyristoyl side chain, which contributes to both its antifungal efficacy and hemolytic potential . Modifications to this side chain have produced variants with altered activity profiles and reduced hemolytic effects .
Comparative Analysis with Other Pneumocandins
Relationship to Pneumocandin B0
While Pneumocandin A0 is the most abundant pneumocandin produced by wild-type G. lozoyensis, Pneumocandin B0 has garnered significant attention due to its superior potency and pathogen spectrum . Pneumocandin B0 was selected as the starting molecule for the semisynthesis of caspofungin acetate, the first echinocandin-type antifungal drug approved for clinical use .
Comparison of the structures of Pneumocandin A0 and B0 reveals subtle but significant differences that impact their respective biological activities. These structural variations primarily involve the amino acid composition of the cyclic peptide core, with different hydroxylation patterns contributing to their distinct properties .
Engineered Pneumocandin Analogues
Genetic manipulation of the pneumocandin biosynthetic pathway has enabled the creation of numerous engineered analogues with modified structures and activities. Insertional inactivation of specific oxygenase genes (GLP450-1, GLP450-2, and GLOXY1) has generated 13 different pneumocandin analogues with varying hydroxylation patterns on the 4R,5R-dihydroxy-ornithine and 3S,4S-dihydroxy-homotyrosine residues .
Among these engineered compounds, seven represent previously unreported pneumocandin variants with novel structures confirmed through NMR experiments . These new compounds have provided valuable opportunities for side-by-side comparison of the effects of hydroxylation on antifungal activity .
Notably, two new metabolites identified as Pneumocandins F and G demonstrated enhanced potency against Candida species and Aspergillus fumigatus compared to both Pneumocandin A0 and B0 . This finding highlights the potential for genetic engineering to produce pneumocandin derivatives with improved antifungal properties.
Pharmaceutical Applications and Development
Challenges in Production and Purification
The industrial production of pneumocandins presented significant challenges, particularly regarding the separation of Pneumocandin A0 from other pneumocandin congeners. The structural similarity between Pneumocandin A0 and B0 complicated large-scale purification processes when both were present in fermentation broths .
To address this challenge, researchers at Merck invested considerable effort in altering the A0:B0 ratio through iterative rounds of mutagenesis and medium optimization . Despite successfully shifting production to favor Pneumocandin B0, low levels of Pneumocandin A0 and other minor products continued to complicate large-scale purification processes .
Genetic manipulation of the biosynthetic pathway offered an alternative approach to this challenge. By disrupting specific genes involved in the biosynthesis of competing pneumocandins, researchers developed strains capable of producing exclusively desired pneumocandin variants . This genetic approach significantly simplified downstream processing and enhanced production efficiency.
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